molecular formula C14H20FNO B290344 N-(2-fluorophenyl)-2-propylpentanamide

N-(2-fluorophenyl)-2-propylpentanamide

Cat. No.: B290344
M. Wt: 237.31 g/mol
InChI Key: ZCFJRRFZAIQZBM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-propylpentanamide (CAS: 22180-82-1) is an amide derivative with a molecular formula of C₁₄H₂₀FNO and a molecular weight of 237.31 g/mol . Its structure features a 2-fluorophenyl group attached to a pentanamide backbone, distinguishing it from valproic acid (VPA) derivatives through the substitution of a fluorine atom at the ortho position of the phenyl ring. However, specific biological activities and metabolic profiles remain understudied .

Properties

Molecular Formula

C14H20FNO

Molecular Weight

237.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-propylpentanamide

InChI

InChI=1S/C14H20FNO/c1-3-7-11(8-4-2)14(17)16-13-10-6-5-9-12(13)15/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,16,17)

InChI Key

ZCFJRRFZAIQZBM-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1F

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural and pharmacological differences between N-(2-fluorophenyl)-2-propylpentanamide and related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Solubility/Metabolism References
This compound 2-fluorophenyl, pentanamide backbone 237.31 Not explicitly reported; hypothesized epigenetic modulation based on structural analogs Unknown
N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) 2-hydroxyphenyl, VPA-SAHA hybrid design ~235.31 (estimated) HDAC1 inhibitor (IC₅₀ in μM range); antiproliferative effects in breast cancer and HeLa cells Poor water solubility; metabolized by CYP2C11
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide Thiadiazole ring substitution Not reported Modulates GABA levels in rat brain; potential CNS activity Method validated via HPLC-MS/MS; stability confirmed
2'-fluoroortho-fluorofentanyl Fluorophenyl, piperidine core 372.5 Opioid receptor agonist (fentanyl analog) High lipophilicity; suspected rapid blood-brain barrier penetration
N-(2-phenylethyl)-2-propylpentanamide Phenylethyl side chain 247.38 No reported activity; structural analog with increased lipophilicity Not studied

Key Comparison Points

Structural Modifications and Bioactivity
  • HO-AAVPA : Replacing the 2-fluorophenyl group with a 2-hydroxyphenyl moiety enhances HDAC1 binding affinity (ΔG = -8.2 kcal/mol) due to hydrogen bonding with catalytic zinc ions . This modification improves anticancer activity (IC₅₀ = 15–30 μM in triple-negative breast cancer cells) compared to VPA (IC₅₀ > 1 mM) .
  • This compound: The fluorine atom may improve metabolic stability by blocking oxidative metabolism, a common issue with hydroxylated analogs like HO-AAVPA .
  • Thiadiazole Derivative : Substitution with a thiadiazole ring shifts activity toward GABA modulation, indicating divergent therapeutic applications (e.g., epilepsy vs. cancer) .
Pharmacokinetics and Solubility
  • HO-AAVPA : Exhibits poor aqueous solubility (logP ~3.5), necessitating formulation strategies like PAMAM-G4 dendrimers for enhanced delivery . Its metabolism involves CYP2C11-mediated hydroxylation, leading to rapid clearance in rats .
  • 2'-fluoroortho-fluorofentanyl : Despite structural dissimilarity, its fluorophenyl group contributes to high receptor binding affinity (opioid receptors) and metabolic resistance .
Toxicity Profiles
  • HO-AAVPA: Designed to reduce hepatotoxicity associated with VPA, though in vitro studies show dose-dependent cytotoxicity in non-cancerous cells at high concentrations .
  • Fluorophenyl Analog: No hepatotoxicity data available, but fluorine substitution generally reduces reactive metabolite formation .

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